BAY-85-8501 Racemate
Description
Role of Human Neutrophil Elastase in Proteolytic Processes
As a key component of the innate immune system, HNE is released by neutrophils upon activation in response to inflammation or infection. It possesses the ability to degrade a wide array of extracellular matrix proteins, including elastin (B1584352) and collagen, which are essential for maintaining the structural integrity of tissues. nih.gov HNE also plays a role in the degradation of foreign proteins from invading pathogens, such as the outer cell wall proteins of Gram-negative bacteria. nih.gov
Dysregulation of Human Neutrophil Elastase Activity in Disease Contexts
Under normal physiological conditions, the activity of HNE is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin, to prevent excessive tissue damage. However, in various pathological states, an imbalance between proteases and anti-proteases occurs, leading to unchecked HNE activity. core.ac.uk This dysregulation is a hallmark of several inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD), bronchiectasis, cystic fibrosis, acute lung injury (ALI), and pulmonary hypertension. bronchiectasisnewstoday.comnih.gov The excessive breakdown of lung tissue by HNE contributes significantly to the progressive nature of these conditions. core.ac.uk
Therapeutic Rationale for Human Neutrophil Elastase Inhibition
The pivotal role of excessive HNE activity in the pathogenesis of numerous pulmonary diseases has established it as a compelling therapeutic target. nih.gov The development of HNE inhibitors aims to restore the protease-antiprotease balance, thereby mitigating tissue degradation and inflammation. core.ac.uk By selectively blocking the enzymatic activity of HNE, these inhibitors are expected to prevent or slow the progression of lung damage associated with chronic inflammatory conditions.
The journey to identify potent and selective HNE inhibitors led to the discovery of the dihydropyrimidinone class of compounds, from which BAY-85-8501 was developed. researchgate.netnih.gov An initial high-throughput screening identified a racemic compound with moderate potency. nih.govresearchgate.net Subsequent separation of the enantiomers revealed that the activity was stereospecific, with the (S)-enantiomer being significantly more potent. nih.gov Further chemical optimization of this lead structure resulted in the identification of BAY-85-8501, a highly potent and selective inhibitor of HNE. nih.govnih.gov
Preclinical studies have demonstrated the potential of BAY-85-8501. In a rodent model of acute lung injury, administration of BAY-85-8501 was shown to be efficacious. nih.govnih.gov These findings have paved the way for further investigation into its therapeutic utility in human pulmonary diseases.
Below is a table summarizing the in vitro potency of the initial racemic hit and its separated enantiomers.
| Compound | IC50 (μM) |
| Racemic HTS hit 4 | 0.9 |
| R enantiomer 5 | 0.2 |
| S enantiomer 6 | 7 |
This table shows the half maximal inhibitory concentration (IC50) of the initial racemic high-throughput screening (HTS) hit and its corresponding R and S enantiomers against Human Neutrophil Elastase. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C22H17F3N4O3S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3 |
InChI Key |
YAJWYFPMASPAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Bay 85 8501 Racemate
High-Throughput Screening Initiatives for Human Neutrophil Elastase Inhibitors
The journey to identify BAY-85-8501 began with a high-throughput screening (HTS) of an extensive small-molecule compound library to find novel inhibitors of human neutrophil elastase (HNE). researchgate.net This large-scale screening initiative was designed to identify unique chemical scaffolds that could serve as starting points for a dedicated drug discovery program. From the numerous compounds assayed, a hexahydroquinoline derivative, designated as compound 4 , was identified as the most promising initial hit due to its unique structure and moderate in vitro potency, displaying an IC₅₀ of 0.9 μM. researchgate.net
Identification of the Dihydropyrimidinone Lead Structure for BAY-85-8501 Racemate
Following the identification of the hexahydroquinoline hit, medicinal chemistry efforts focused on optimizing its structure. Initial exploration led to the separation of its enantiomers, revealing that the R enantiomer was five times more potent than the racemate. researchgate.net However, further development of this scaffold was hampered by challenges related to synthetic accessibility and stereochemical integrity. researchgate.net
To overcome these limitations, a major structural transformation was undertaken, capitalizing on the structure-activity relationship (SAR) flexibility at the C3 position. researchgate.net This led to the investigation of a dihydropyrimidinone (DHPM) scaffold. The DHPM core is accessible via the well-established Biginelli multicomponent reaction, which offers a robust and versatile synthetic route. researchgate.netbohrium.comjmchemsci.com This strategic shift to the DHPM class provided a more synthetically tractable lead structure with favorable properties for further optimization, ultimately paving the way for the development of BAY-85-8501. researchgate.net
Structure-Activity Relationship (SAR) Studies and Compound Optimization
With the dihydropyrimidinone scaffold established, a systematic and detailed structure-activity relationship (SAR) study was conducted to enhance the compound's potency and selectivity. This involved positional scanning, analysis of stereochemistry, and the implementation of conformational locking strategies.
Extensive modifications were made to various positions of the dihydropyrimidinone core to probe the effects of different substituents on HNE inhibition. Key insights were gained by altering the groups on the N1-phenyl ring, the C4-phenyl ring, and the N3 and C6 positions of the pyrimidinone core.
For instance, replacing a bromo substituent on the C4-phenyl ring with a cyano group significantly improved potency. researchgate.net Further optimization of the N1-phenyl substituent from a simple phenyl group to a 3-(trifluoromethyl)phenyl group also contributed to enhanced activity. researchgate.net The table below summarizes the inhibitory potency of key analogs developed during the optimization process.
| Compound | Modifications from Previous Structure | HNE IC₅₀ (nM) |
|---|---|---|
| Initial Hit (Racemic Hexahydroquinoline 4) | N/A | 900 |
| Pyridone Analog 13 | Scaffold change; 5-cyano substituent | 16 |
| DHPM Analog 19 | Scaffold change to Dihydropyrimidinone | 11 |
| BAY-678 (22) | Optimized substituents on DHPM core | 7 |
| Analog 28 | C2'-sulfone group added | 0.7 |
| BAY-85-8501 (29) | N3-methyl and C2'-sulfone added ("double lock") | 0.065 |
Stereochemistry was found to play a critical role in the biological activity of these HNE inhibitors from the very beginning of the discovery process. The initial racemic hexahydroquinoline hit (4 ) had an IC₅₀ of 0.9 μM. researchgate.net Upon separation, its enantiomers displayed a stark difference in activity:
R enantiomer (5): IC₅₀ = 0.2 μM (fivefold more potent) researchgate.net
S enantiomer (6): IC₅₀ = 7 μM (nearly inactive) researchgate.net
This stereospecificity, where one enantiomer is significantly more active than the other, was a recurring theme. The final compound, BAY-85-8501, is the specific (4S)-enantiomer. researchgate.netacs.org The synthesis involves the separation of enantiomers via HPLC on a chiral phase to isolate the more potent stereoisomer. researchgate.net This highlights that the specific three-dimensional arrangement of the molecule is crucial for optimal interaction with the active site of the HNE enzyme.
A key breakthrough in achieving the picomolar potency of BAY-85-8501 was the application of a "conformational locking" strategy. The research team hypothesized that restricting the rotational freedom of the C4-phenyl ring relative to the central dihydropyrimidinone ring would lock the molecule in its most active, or "bioactive," conformation for binding to HNE. researchgate.net
This was achieved through a "double conformational lock":
N3-Methylation: Introduction of a methyl group at the N3 position of the pyrimidinone ring. researchgate.net
C2'-Substitution: Placement of a bulky methylsulfonyl (SO₂Me) group at the ortho (C2') position of the C4-phenyl ring. researchgate.net
The steric interaction between these two groups forces the phenyl ring into a specific, twisted orientation that fits perfectly into the S1 and S2 pockets of the HNE active site. researchgate.net This induced-fit binding mode, stabilized by the locked conformation, resulted in a dramatic, synergistic boost in potency of over two orders of magnitude, culminating in the 65 pM IC₅₀ value of BAY-85-8501. researchgate.netmedchemexpress.com
Synthetic Methodologies for this compound and its Enantiomers
The synthesis of the dihydropyrimidinone core of BAY-85-8501 and its analogs relies on the Biginelli reaction. researchgate.netbohrium.com This is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea, which efficiently constructs the central heterocyclic ring. wikipedia.org
Following the formation of the racemic dihydropyrimidinone core, the synthesis proceeds through several additional steps:
Enantiomer Separation: The racemate is resolved using preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to isolate the desired (4S)-enantiomer. researchgate.net
Functional Group Manipulation: The allyl ester at the C5 position is cleaved. researchgate.net
Cyanation: The resulting carboxylic acid is converted to a primary amide, which is then dehydrated using the Burgess reagent to install the C5-cyano group. researchgate.net
Final Methylation: The final step is the methylation at the N3 position to complete the synthesis of BAY-85-8501. researchgate.net
This synthetic route allows for the efficient and stereocontrolled production of the final, highly potent HNE inhibitor.
Early Synthetic Approaches
The initial synthetic route to BAY-85-8501 produced a racemic mixture of the compound. The synthesis was a multi-step sequence, with a key step being the Biginelli reaction to construct the central dihydropyrimidinone core. nih.gov This reaction is a well-established method for synthesizing this class of heterocyclic compounds.
A general overview of the synthetic sequence leading to the racemic intermediate is outlined below:
| Step | Reaction | Reagents and Conditions |
| a | Sulfide Oxidation | mCPBA, CH2Cl2, 10 °C to RT |
| b | Enamine Formation | N,N-dimethylformamide dimethyl acetal, DMF, 140 °C |
| c | Oxidative Cleavage | Sodium periodate, H2O/THF (1:1), RT |
| d | Biginelli Reaction | Triethyl phosphate, phosphorus pentoxide, 50 °C, then 1-[3-(trifluoromethyl)phenyl]urea, allyl acetoacetate, reflux |
| e | Allyl Ester Cleavage | Morpholine, tetrakis(triphenylphosphine)palladium(0), THF, RT |
| f | Amide Formation | HATU, DMF, NH4Cl, N,N-diisopropylethylamine, 0 °C to RT |
| g | Dehydration to Nitrile | Burgess reagent, THF, RT |
| h | Methylation | LiHMDS, CH3I, THF, -78 °C to RT |
This table provides a simplified representation of the synthetic steps involved.
Development of Enantioselective Synthesis Routes
The importance of stereochemistry was evident from the early stages of the lead optimization process. nih.gov The initial racemic hit from the high-throughput screening, a hexahydroquinoline derivative, displayed moderate potency. nih.gov However, upon separation of its enantiomers, a clear difference in activity was observed.
| Compound | IC50 (μM) against HNE |
| Racemic HTS hit 4 | 0.9 |
| R enantiomer 5 | 0.2 |
| S enantiomer 6 | 7 |
This five-fold increase in potency for the R enantiomer compared to the racemate, and the near inactivity of the S enantiomer, highlighted the critical nature of the stereocenter for biological activity. nih.gov
Based on these findings, an enantioselective approach was prioritized for BAY-85-8501. The primary method developed for obtaining the single, highly active enantiomer was not an asymmetric synthesis from the outset, but rather a resolution of the racemate. nih.gov The enantiomers of an intermediate compound were separated using preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase. nih.govresearchgate.net This chromatographic separation allowed for the isolation of the desired (4S)-enantiomer, which was identified as the significantly more potent inhibitor of human neutrophil elastase. nih.gov
The development of this chiral separation method was a crucial step, enabling the production of the enantiomerically pure BAY-85-8501 for further detailed biological characterization and clinical evaluation. nih.govnih.gov
Molecular and Biochemical Characterization of Bay 85 8501 Racemate
Mechanism of Human Neutrophil Elastase Inhibition by BAY-85-8501 Racemate
Human neutrophil elastase (HNE) is a serine protease that plays a critical role in tissue remodeling and inflammation by breaking down key components of the extracellular matrix, such as elastin (B1584352) and collagen. nih.govdntb.gov.ua BAY-85-8501 is a potent and selective inhibitor of HNE, designed to restore the balance between proteases and anti-proteases in inflammatory conditions. nih.govbronchiectasisnewstoday.com
BAY-85-8501 is characterized as a selective and reversible inhibitor of human neutrophil elastase. medchemexpress.com Unlike pseudo-irreversible inhibitors, its binding is not permanent. nih.gov This reversibility is a key feature of its interaction with the enzyme. medchemexpress.com The compound's design evolved from a novel dihydropyrimidinone lead structure, which was optimized to achieve high selectivity for HNE over other proteases. nih.govnih.gov
The inhibitory potency of BAY-85-8501 against human neutrophil elastase is exceptionally high, with reported values in the picomolar range. nih.govmedchemexpress.com Kinetic analysis has determined its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50), underscoring its powerful effect on the enzyme. medchemexpress.com
Studies have shown that BAY-85-8501 binds to HNE as rapidly as the endogenous α1-proteinase inhibitor. nih.gov Furthermore, it exhibits a long residence time on the enzyme, approximately 17 minutes, which contributes to its sustained inhibitory activity. nih.gov
| Parameter | Enzyme | Value |
|---|---|---|
| IC50 | Human Neutrophil Elastase (HNE) | 65 pM |
| Ki | Human Neutrophil Elastase (HNE) | 0.08 nM |
| Residence Time | Human Neutrophil Elastase (HNE) | ~17 min |
Target Selectivity Profile of this compound
A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other related enzymes to minimize off-target effects. ekb.eg BAY-85-8501 was developed with a focus on achieving outstanding target selectivity. nih.govnih.gov
Serine proteases are a large family of enzymes with diverse physiological roles, and non-specific inhibition can lead to undesirable consequences. ekb.eg BAY-85-8501 demonstrates high selectivity for human neutrophil elastase. While detailed inhibition data across a broad panel of serine proteases is specific to proprietary research, its development emphasized maintaining this selectivity. nih.govnih.gov
The selectivity of BAY-85-8501 is evident in its differential activity against elastases from other species and tissues. Research indicates that BAY-85-8501 has no inhibitory effect on porcine pancreatic elastase (PPE). medchemexpress.com In contrast, it does inhibit murine neutrophil elastase (MNE), but with a significantly lower potency compared to its effect on the human enzyme. medchemexpress.com This highlights the inhibitor's specific design for the human target. medchemexpress.com
| Enzyme | Inhibitory Constant (Ki) |
|---|---|
| Human Neutrophil Elastase (HNE) | 0.08 nM |
| Murine Neutrophil Elastase (MNE) | 6 nM |
| Porcine Pancreatic Elastase (PPE) | No effect |
Ligand-Protein Interactions and Structural Insights
The high potency and selectivity of BAY-85-8501 are rooted in its specific molecular interactions with the active site of human neutrophil elastase. nih.gov Structural studies reveal that the inhibitor binds through an induced-fit mechanism, where the enzyme conformation adjusts to accommodate the ligand. nih.govnih.gov
Elucidation of Induced-Fit Binding Mode
The binding of BAY-85-8501 to human neutrophil elastase is a clear example of an induced-fit mechanism, where the initial interaction between the ligand and the enzyme prompts a significant conformational change in the protein. atomistry.comnih.gov X-ray crystallographic analysis of the HNE-inhibitor complex reveals that the S2 subsite of the enzyme, a shallow groove in its unbound (apo) state, is not sufficiently large to accommodate the northern para-cyanophenyl moiety of BAY-85-8501. nih.gov
Upon binding, a critical conformational shift occurs. The residue Leu99B, located at the edge of the S2 subsite, rotates towards the bulk solvent. nih.gov This movement effectively expands the lipophilic S2 pocket, creating a larger, more accommodating subsite that is ideally shaped for the cyanophenyl group of the inhibitor. nih.gov This dynamic rearrangement of the active site is a hallmark of the induced-fit model and is crucial for the tight and stable binding of the entire series of dihydropyrimidinone inhibitors, including BAY-85-8501. atomistry.comnih.gov
X-ray Crystallographic Analysis of Human Neutrophil Elastase-BAY-85-8501 Complexes
The precise three-dimensional arrangement of BAY-85-8501 within the active site of HNE has been determined through X-ray crystallography. Studies on co-crystals of HNE with dihydropyrimidinone inhibitors, such as the closely related compound referred to as ligand 19, provide a detailed view of the binding orientation and key interactions. nih.gov The structure of HNE in complex with a dihydropyrimidinone inhibitor has been resolved to 2.0 Å. pdbj.org
A significant interaction is a strong hydrogen bond formed between the C2 carbonyl oxygen atom of the central pyrimidine (B1678525) ring of the inhibitor and the backbone amide of Val216 in HNE, with a measured distance of 3.1 Å. nih.gov Beyond this specific hydrogen bond, the primary driving force for the binding is the exceptional shape complementarity between the inhibitor and the enzyme's binding subsites. nih.gov The clamp-like structure of the inhibitor fits perfectly into the S1 and S2 subsites of HNE. nih.gov The crystallographic data confirms that the two phenyl moieties of the inhibitor are oriented perpendicularly away from the central dihydropyrimidinone core, allowing for optimal occupation of the respective pockets. nih.gov
Table 1: Crystallographic Data for HNE-Dihydropyrimidinone Inhibitor Complex
| Parameter | Value |
|---|---|
| Resolution (Å) | 2.0 pdbj.org |
| Key Hydrogen Bond | C2 Carbonyl (Inhibitor) - Val216 Amide (HNE) nih.gov |
| H-Bond Distance (Å) | 3.1 nih.gov |
Characterization of S1 and S2 Pocket Interactions
The high affinity of BAY-85-8501 is largely attributed to the precise and complementary interactions of its distinct chemical moieties within the S1 and S2 specificity pockets of human neutrophil elastase. atomistry.comnih.gov
The S1 pocket , which is a hydrophobic subsite, is fully occupied by the southern meta-(trifluoromethyl)phenyl group of the inhibitor. nih.gov This interaction is governed by the exact shape complementarity between the bulky, hydrophobic trifluoromethylphenyl moiety and the confines of the S1 pocket, contributing significantly to the stability of the complex. nih.gov
The S2 pocket , following the induced-fit conformational change, accommodates the northern para-cyanophenyl residue of BAY-85-8501. nih.gov The expansion of this lipophilic pocket, due to the movement of Leu99B, creates an ideal environment for this large substituent, maximizing van der Waals contacts and further anchoring the inhibitor in the active site. nih.gov The precise fit of these two phenyl "spheres" into their respective subsites is a critical determinant of the inhibitor's picomolar potency. atomistry.comnih.gov
Table 2: Summary of BAY-85-8501 Interactions with HNE Pockets
| HNE Pocket | Interacting Moiety of BAY-85-8501 | Key Residues Involved | Type of Interaction |
|---|---|---|---|
| S1 | meta-(trifluoromethyl)phenyl nih.gov | (Hydrophobic residues) | Shape Complementarity, Hydrophobic nih.gov |
| S2 | para-cyanophenyl nih.gov | Leu99B nih.gov | Induced-Fit, Shape Complementarity, Lipophilic nih.gov |
Computational Approaches in Bay 85 8501 Racemate Research
Molecular Docking and Dynamics Simulations for Binding Site Analysis
Molecular docking and dynamics simulations are crucial for understanding how inhibitors interact with their target proteins at an atomic level, thereby elucidating binding site characteristics and informing drug design. Studies investigating HNE inhibitors, including those related to the dihydropyrimidone (DHPI) scaffold from which BAY-85-8501 emerged, have utilized these techniques. For instance, molecular docking studies have been employed to analyze the binding modes of various inhibitors within the HNE active site, identifying key interactions and pharmacophore features responsible for inhibitory activity nih.govmdpi.comjocpr.com. These simulations help in understanding the shape complementarity required for optimal binding within the S1 and S2 subsites of HNE mdpi.comresearchgate.net.
Molecular Dynamics (MD) simulations have also been instrumental in studying the structural dynamics of HNE, both in its native and auto-processed forms, and in analyzing the behavior of docked ligands within the active site researchgate.netresearchgate.netnih.gov. These simulations provide insights into the flexibility of the binding site, including induced-fit mechanisms where protein residues may reorient to accommodate the ligand, as observed with the S2 subsite of HNE researchgate.netnih.gov. For BAY-85-8501 specifically, MD simulations have been used in conjunction with binding free energy calculations to assess its stability and interactions within the HNE active site researchgate.netresearchgate.netnih.gov.
Free Energy Perturbation Methods for Relative Binding Affinity Predictions
Computational free energy methods, particularly multisite λ-dynamics (MSλD), have been applied to predict the relative binding affinities of HNE inhibitors and to explore their polypharmacological potential against related targets like Proteinase 3 (PR3) researchgate.netresearchgate.netacs.orgnih.govuib.nopatsnap.com. These advanced simulation techniques allow for the quantitative assessment of binding free energies, providing a more robust prediction of ligand efficacy compared to traditional scoring functions.
The application of MSλD, often in combination with various molecular mechanics force fields, has been benchmarked against experimental data to establish reliable predictive models uib.nochemrxiv.org. Studies have demonstrated that different force field combinations can yield varying degrees of accuracy in predicting binding affinities for HNE uib.nochemrxiv.org. For BAY-85-8501, MSλD calculations have been performed to predict its relative binding free energies against both HNE and PR3, anchoring these predictions with experimentally determined IC50 values researchgate.netuib.no.
Table 1: Predicted Relative Binding Free Energies (ΔΔG) for BAY-85-8501 Against HNE and PR3 Using Different Force Fields
| Force Field Combination | Predicted ΔΔG (PR3 vs HNE) (kcal/mol) | Predicted Potency for PR3 (nM) | Predicted Selectivity (PR3/HNE) |
| CHARMM/CGenFF | 9.3 | 202 | 404 |
| CHARMM/OPLS | 7.0 | 146 | 292 |
| AMBER/GAFF2 | 8.9 | 190 | 380 |
| OPLS/OPLS | 6.7 | 77 | 154 |
Note: Experimental IC50 for HNE is approximately 0.5 nM. Predicted values are derived from data presented in researchgate.netuib.no.
These computational predictions help in understanding the potential for BAY-85-8501 to interact with PR3, a related enzyme, and guide strategies for developing dual-acting inhibitors or optimizing selectivity researchgate.netresearchgate.netuib.no.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to establish mathematical relationships between the chemical structures of inhibitors and their biological activity against HNE. In studies involving DHPI inhibitors, a robust 3D-QSAR model was developed using AutoDock Vina and Cresset Forge software researchgate.netresearchgate.netnih.gov. This model demonstrated strong predictive and descriptive capabilities, with a regression coefficient (r²) of 0.995 and a cross-validation coefficient (q²) of 0.579 for the training set nih.gov. The key descriptors identified by the model included shape, hydrophobicity, and electrostatics, which were mapped to the inhibitory activity of the DHPI compounds researchgate.netresearchgate.netnih.gov. While these QSAR models were often developed for a series of related compounds, they provide valuable insights into the structural features that confer potent HNE inhibition, relevant to the optimization efforts that led to BAY-85-8501.
Structure-Based Drug Design Principles Applied to BAY-85-8501
The design of BAY-85-8501 exemplifies key structure-based drug design principles, particularly the concept of "freezing the bioactive conformation" to enhance potency and selectivity researchgate.netacs.orgnih.govresearchgate.net. Through medicinal chemistry optimization informed by structural insights, BAY-85-8501 was engineered to adopt a conformation that allows for tight interactions within the S1 and S2 pockets of the HNE active site nih.govacs.orgnih.govncats.io.
X-ray crystallography and molecular modeling studies revealed that inhibitors like BAY-85-8501 fit precisely into these subsites, driven by shape complementarity researchgate.netnih.gov. The trifluoromethyl phenyl moiety of BAY-85-8501, for instance, extends deeply into the hydrophobic S1 subsite, forming favorable van der Waals interactions with key residues researchgate.netnih.gov. Furthermore, the binding process often involves an induced-fit mechanism, where the enzyme's active site adapts to the inhibitor, notably by reorienting residues like Leu99 to expand the S2 pocket, thereby accommodating the inhibitor's conformation researchgate.netnih.gov. This strategic positioning of substituents and the resulting precise fit into the HNE active site are hallmarks of structure-based drug design, leading to the picomolar potency observed for BAY-85-8501.
Compound List:
BAY-85-8501
BAY-678
Human Neutrophil Elastase (HNE)
Proteinase 3 (PR3)
Alvelestat (AZD9668)
Pharmacological Evaluation of Bay 85 8501 Racemate in Preclinical Models
In Vitro Cellular Assays Demonstrating Human Neutrophil Elastase Inhibition
BAY-85-8501 has been identified as a selective, reversible, and highly potent inhibitor of human neutrophil elastase (HNE), demonstrating an IC50 of 65 pM in biochemical assays. researchgate.net Cellular assays have further substantiated the compound's ability to counteract HNE activity in a more physiologically relevant context.
Inhibition of Elastase Release from Isolated Neutrophils
In studies involving isolated human neutrophils, BAY-85-8501 has demonstrated the ability to inhibit the activity of elastase released from stimulated neutrophils. researchgate.net When neutrophils were stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA), a known activator that induces degranulation and the release of granular contents including HNE, BAY-85-8501 effectively curbed the enzymatic activity of the released elastase. researchgate.net Research has shown that BAY-85-8501 significantly inhibits human neutrophil elastase at concentrations of 50, 25, and 12.5 µM. researchgate.net
| Concentration of BAY-85-8501 (µM) | Significance of HNE Inhibition (p-value) |
|---|---|
| 50 | <0.0001 |
| 25 | <0.0001 |
| 12.5 | <0.0001 |
Effects on Neutrophil-Mediated Matrix Degradation
Human neutrophil elastase is a key driver of extracellular matrix degradation, particularly of elastin (B1584352) and collagen. nih.govnih.gov The potent inhibition of HNE by BAY-85-8501 racemate strongly suggests a protective effect against neutrophil-mediated matrix degradation. By neutralizing HNE, the compound is expected to preserve the integrity of vital structural proteins within tissues, a critical factor in the pathogenesis of diseases like emphysema and bronchiectasis. nih.govnih.gov
In Vivo Biological Activity in Rodent Disease Models
The pharmacological activity of BAY-85-8501 has been further investigated in various rodent models of pulmonary disease, providing evidence of its therapeutic potential in vivo.
Modulation of Pulmonary Pathophysiology in Acute Lung Injury Models
In a rodent model of acute lung injury (ALI) induced by the administration of human neutrophil elastase, BAY-85-8501 demonstrated a significant protective effect. researchgate.net When administered prior to the HNE challenge, the compound was able to completely prevent the development of lung injury and the subsequent inflammatory response. researchgate.net This protective effect was dose-dependent, with significant reductions in lung hemorrhage, as indicated by decreased hemoglobin concentration in the bronchoalveolar lavage fluid (BALF), and a reduction in neutrophil influx into the lungs. researchgate.net
| Parameter | Effect of BAY-85-8501 Treatment |
|---|---|
| Lung Injury and Inflammation | Complete prevention when administered prior to HNE challenge |
| Hemoglobin Concentration in BALF | Significantly decreased at a dose of 0.01 mg/kg |
| Neutrophil Count in BALF | Significant reduction observed at a dose of 0.1 mg/kg |
Impact on Emphysema Progression in Experimental Models
The efficacy of BAY-85-8501 was evaluated in a porcine pancreatic elastase (pPE)-induced emphysema model in mice, which is characterized by the development of emphysema and pulmonary vascular remodeling. medchemexpress.com In this model, treatment with BAY-85-8501 was associated with a significant improvement in exercise capacity, as measured by increased running distance and higher top speed compared to the placebo group. medchemexpress.com This suggests that by inhibiting elastase activity, BAY-85-8501 can mitigate the functional consequences of emphysematous lung damage.
| Parameter | Outcome with BAY-85-8501 Treatment |
|---|---|
| Running Distance | Significantly larger compared to placebo |
| Top Speed | Significantly higher compared to placebo |
Effects on Pulmonary Hypertension Parameters
The same porcine pancreatic elastase-induced emphysema model in mice also presented with features of pulmonary hypertension, including elevated right ventricular systolic pressure and right ventricular hypertrophy. medchemexpress.com Treatment with BAY-85-8501 led to a significant reduction in both of these parameters, indicating a beneficial effect on the pulmonary vasculature and the right heart. medchemexpress.com
| Hemodynamic/Morphological Parameter | Effect of BAY-85-8501 Treatment |
|---|---|
| Right Ventricular Systolic Pressure | Significantly reduced |
| Right Ventricular Hypertrophy | Significantly reduced |
Anti-Inflammatory and Anti-Remodeling Effects
The racemate of BAY-85-8501 has demonstrated significant anti-inflammatory and anti-remodeling properties in various preclinical models of pulmonary disease. These effects are primarily attributed to its potent and selective inhibition of human neutrophil elastase (hNE), a key enzyme implicated in the pathogenesis of chronic inflammation and tissue destruction in the lungs. researchgate.netresearchgate.netnih.gov
In a well-established rat model of pulmonary arterial hypertension (PAH) induced by monocrotaline (B1676716) (MCT), this compound showcased substantial therapeutic effects. researchgate.net Four weeks following a single injection of MCT, rats exhibited hallmark features of PAH, including severely elevated right ventricular (RV) systolic pressure, significant RV hypertrophy, and dysfunction. researchgate.net These physiological changes were accompanied by a marked increase in markers associated with RV remodeling, such as tenascin-C and Osteopontin. researchgate.net Furthermore, the expression of pro-inflammatory and remodeling markers in the lungs, including Osteopontin, TIMP-1, and IL-8, was also elevated. researchgate.net
Treatment with this compound from day 14 to 28 post-MCT injection led to a significant reduction in RV pressure and hypertrophy, along with an improvement in RV function. researchgate.net The compound also markedly reduced the expression of lung and RV remodeling markers. researchgate.net These findings strongly suggest that the selective inhibition of neutrophil elastase by this compound can effectively mitigate the upregulation of factors that promote matrix production and the proliferation of endothelial and smooth muscle cells, thereby exerting substantial anti-remodeling and anti-inflammatory effects in this model of PAH. researchgate.net
The anti-inflammatory efficacy of this compound has also been confirmed in a rodent model of acute lung injury (ALI). researchgate.netnih.gov In this model, the administration of BAY-85-8501 was shown to be efficacious in preventing the development of lung injury and inflammation. researchgate.netnih.gov
Interactive Data Table: Effects of this compound in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
| Parameter | Monocrotaline (MCT) Control | MCT + this compound | Outcome |
| Right Ventricular (RV) Systolic Pressure | Severely Elevated | Significantly Reduced | Improvement in Pulmonary Hypertension |
| Right Ventricular (RV) Hypertrophy | Marked Increase | Significantly Reduced | Attenuation of Cardiac Remodeling |
| Right Ventricular (RV) Dysfunction | Present | Improved | Enhanced Cardiac Function |
| RV Remodeling Markers (e.g., tenascin-C, Osteopontin) | Increased | Significantly Reduced | Anti-Remodeling Effect |
| Lung Remodeling & Inflammatory Markers (Osteopontin, TIMP-1, IL-8) | Increased | Significantly Reduced | Anti-Inflammatory & Anti-Remodeling Effects |
Comparative Preclinical Pharmacology with Other Human Neutrophil Elastase Inhibitors
This compound: As detailed in the preceding section, BAY-85-8501 is a potent and selective hNE inhibitor. nih.gov Its preclinical efficacy has been demonstrated in models of acute lung injury and monocrotaline-induced pulmonary hypertension, where it has shown significant anti-inflammatory and anti-remodeling effects. researchgate.netresearchgate.net
Sivelestat (B1662846): Sivelestat is another selective hNE inhibitor that has been investigated in various preclinical models of acute lung injury. nih.govuga.edu In animal models of respiratory damage, administration of sivelestat has been shown to diminish the clinical signs of lung injury. uga.edu It has been reported to reverse neutrophil-mediated increases in vascular permeability, thereby mitigating alveolar epithelial and vascular endothelial damage. nih.gov In a mouse model of lipopolysaccharide (LPS)-induced ALI/ARDS, sivelestat demonstrated a significant attenuating effect. nih.gov Furthermore, it has shown therapeutic potential in the fibroproliferative phase of ALI by preventing the development of pulmonary fibrosis in mice. nih.gov
Alvelestat (AZD9668): Alvelestat is a reversible hNE inhibitor that has also undergone preclinical evaluation. While direct comparative data with BAY-85-8501 is lacking, it is noted as a prominent example of a reversible and selective small-molecule hNE inhibitor. nih.gov
AZD9668: This compound is a reversible hNE inhibitor. nih.gov Preclinical studies with AZD9668 have been conducted, and it has progressed to clinical trials in patients with pulmonary diseases. nih.gov
Interactive Data Table: Overview of Preclinical Models for Various hNE Inhibitors
| Compound | Preclinical Model(s) | Key Findings |
| This compound | Monocrotaline-Induced Pulmonary Hypertension (Rat) | Reduced RV systolic pressure, hypertrophy, and remodeling markers. researchgate.net |
| Acute Lung Injury (Rodent) | Efficacious in preventing lung injury and inflammation. researchgate.netnih.gov | |
| Sivelestat | Acute Lung Injury (various animal models) | Diminished clinical signs of lung injury, reduced vascular permeability. nih.govuga.edu |
| Lipopolysaccharide-Induced ALI/ARDS (Mouse) | Attenuated lung injury. nih.gov | |
| Fibroproliferative Phase of ALI (Mouse) | Prevented the development of pulmonary fibrosis. nih.gov | |
| Alvelestat (AZD9668) | Not specified in provided context | A reversible and selective small-molecule hNE inhibitor. nih.gov |
| AZD9668 | Not specified in provided context | A reversible hNE inhibitor that has undergone preclinical and clinical evaluation. nih.gov |
Polypharmacology and Dual Targeting Potential of Bay 85 8501 Racemate
Cross-Reactivity and Selectivity Towards Proteinase 3
BAY-85-8501 is primarily recognized as a highly potent and selective inhibitor of Human Neutrophil Elastase (HNE), a key enzyme involved in inflammatory processes, particularly in pulmonary diseases nih.govoaepublish.commedchemexpress.comfishersci.fincats.iomedchemexpress.com. Its inhibitory activity against HNE is characterized by exceptionally low IC50 values, reported in the picomolar to nanomolar range, such as 65 pM medchemexpress.comfishersci.fi or 0.065 nM oaepublish.com, with a Ki value of approximately 0.08 nM medchemexpress.commdpi.com.
Proteinase 3 (PR3) is another crucial neutrophil serine protease (NSP) that shares structural similarities with HNE but exhibits distinct substrate specificities and plays different roles in pathophysiology patsnap.comacs.orgbiorxiv.org. Research has explored the potential of the dihydropyrimidinone scaffold, to which BAY-85-8501 belongs, for simultaneously targeting both HNE and PR3 patsnap.comacs.org. Experimental data has been generated to assess BAY-85-8501's interaction with PR3, with one study reporting a dissociation constant (KD) for its binding to recombinant PR3 of 0.03 ± 0.001 μM biorxiv.org.
Comparative in vitro assays have provided insights into BAY-85-8501's relative potency against HNE and PR3. In one study, BAY-85-8501 demonstrated an IC50 of 0.101 ± 0.009 µM against HNE and 0.5 ± 0.1 µM against PR3 acs.org. These values indicate a higher potency against HNE, suggesting a degree of selectivity for HNE over PR3, although the compound does interact with both enzymes acs.org. The ratio of PR3 to HNE IC50 values is approximately 4.95 based on these figures, highlighting its preferential inhibition of HNE acs.org.
Computational and Experimental Approaches for Dual-Targeting Assessment
The evaluation of BAY-85-8501's polypharmacological profile, particularly its capacity for dual-targeting of HNE and PR3, has been facilitated by a combination of computational modeling and experimental assays acs.org. Computational strategies, including the identification of induced-fit binding modes, have been vital in understanding how inhibitors like BAY-85-8501 achieve high potency and selectivity by adopting specific conformations within enzyme active sites, such as the S2 and S1 pockets of HNE nih.govncats.io.
To experimentally validate the dual-targeting potential of the dihydropyrimidinone scaffold, researchers employed a combined approach utilizing multisite λ−dynamics (MSλD) simulations and in vitro IC50 assays acs.org. These experimental methods were designed to quantify the inhibitory activity of BAY-85-8501 against both HNE and PR3, enabling a direct comparison of its potency and selectivity across these related neutrophil serine proteases acs.org. The use of specific FRET peptide substrates for PR3 and fluorogenic substrates for HNE allowed for the precise determination of IC50 values for each enzyme, providing a robust framework for assessing the compound's ability to modulate multiple targets within this enzyme family acs.org.
Implications for Modulating Multiple Neutrophil Serine Proteinase-Mediated Pathways
Neutrophil serine proteases (NSPs), including HNE, Cathepsin G (CatG), and Proteinase 3 (PR3), are integral to immune responses but can also contribute to pathological processes when their activity is dysregulated in chronic inflammatory conditions patsnap.combiorxiv.orgersnet.org. In diseases such as bronchiectasis and chronic obstructive pulmonary disease (COPD), elevated levels of free NSP activity can lead to tissue degradation, impaired lung function, increased susceptibility to infections, and a general worsening of clinical outcomes ersnet.orgersnet.org.
The potential for BAY-85-8501, and the scaffold it represents, to modulate multiple NSPs, specifically HNE and PR3, suggests a therapeutic strategy aimed at addressing the complex inflammatory cascades driven by these enzymes patsnap.comacs.org. By targeting both HNE and PR3, such compounds could offer a more comprehensive impact on neutrophilic inflammation than inhibitors targeting a single protease patsnap.comacs.org. This dual-targeting approach is considered promising for diseases where the combined activity of multiple NSPs contributes to the underlying pathology patsnap.comacs.org.
However, clinical investigations into BAY-85-8501 for bronchiectasis did not yield the anticipated clinical benefits. A Phase IIa trial indicated a failure to significantly reduce sputum NE activity, improve pulmonary function parameters, or enhance health-related quality of life measures ersnet.orgersnet.org. These outcomes suggest potential issues with target engagement within the lung or that the sole inhibition of HNE, despite its high potency, may be insufficient to alter the disease course in bronchiectasis ersnet.org. This highlights the complexity of translating potent enzyme inhibition into clinical efficacy and underscores the need for further research into in vivo target engagement and the precise roles of individual NSPs in disease pathogenesis.
Data Table: In Vitro Inhibition Potency of BAY-85-8501
| Target Enzyme | IC50 (µM) |
| HNE | 0.101 ± 0.009 |
| PR3 | 0.5 ± 0.1 |
Note: IC50 values are presented in micromolar (µM) as reported in acs.org. These values indicate that BAY-85-8501 exhibits higher potency against HNE compared to PR3.
Future Research Directions for Bay 85 8501 Racemate
Exploration of Novel Biological Roles of Human Neutrophil Elastase Modulated by BAY-85-8501 Racemate
Human neutrophil elastase is primarily known for its role in degrading extracellular matrix proteins like elastin (B1584352) and its contribution to inflammatory tissue damage. nih.govresearchgate.net However, its biological functions are far more diverse, encompassing host defense, immune regulation, and signaling. nih.govmdpi.comnih.gov The high potency and selectivity of BAY-85-8501 make it an excellent chemical probe to explore these less-understood roles of HNE.
Future research should investigate:
HNE in Host Defense: While excessive HNE activity is detrimental, it plays a crucial role in the innate immune response by killing pathogens. doi.orgsahmri.org.auwustl.edu Studies have shown HNE is required for clearing Gram-negative bacteria like Pseudomonas aeruginosa. mdpi.comdoi.org Research using BAY-85-8501 could precisely delineate the balance between the necessary antimicrobial functions of HNE and its pathological effects, ensuring that HNE inhibition does not inadvertently compromise host defense. It has also been observed that P. aeruginosa can sense HNE and subsequently downregulate the synthesis of flagellin, a potent stimulant of the innate immune response. nih.gov
Modulation of Inflammatory Signaling: HNE can cleave and modulate a wide array of signaling molecules, including cytokines, chemokines, and cell surface receptors, thereby amplifying or dampening inflammatory responses. nih.govnih.govmdpi.com Targeted studies using BAY-85-8501 can map the specific signaling pathways directly influenced by HNE activity during inflammation. This could reveal novel therapeutic targets and explain the broader anti-inflammatory effects of HNE inhibition beyond preventing matrix degradation.
Non-Pulmonary Roles of HNE: Elevated HNE activity is implicated in a range of non-pulmonary inflammatory conditions. Utilizing BAY-85-8501 in relevant preclinical models for these diseases could uncover new therapeutic indications for this class of inhibitors.
Refinement of Stereoselective Synthetic Routes for Scalable Production
BAY-85-8501 possesses a chiral center, and its biological activity resides primarily in a single enantiomer, the (S)-enantiomer. nih.govmedchemexpress.com The initial synthesis involved a Biginelli-type reaction followed by chiral separation via HPLC, a method that is not ideal for large-scale, cost-effective production. nih.gov Future research must prioritize the development of efficient, scalable, and stereoselective synthetic methods.
Key objectives include:
Asymmetric Catalysis: The development of a catalytic asymmetric Biginelli reaction or a related multicomponent reaction is highly desirable. researchgate.netmdpi.com This would enable the direct synthesis of the desired (S)-enantiomer in high optical purity, eliminating the need for costly and wasteful chiral resolution steps. Research into chiral catalysts, whether metal-based or organocatalytic, could provide a more elegant and industrially viable route. researchgate.net
Impurity Profiling: A scalable synthesis must be accompanied by a comprehensive analysis of potential impurities, including the inactive (R)-enantiomer and any reaction byproducts, to ensure the final product's purity and consistency.
In-Depth Analysis of Potential Off-Target Interactions and Broader Selectivity Profiles
While BAY-85-8501 is reported to be a highly selective HNE inhibitor, a comprehensive understanding of its interaction with other proteases and biomolecules is crucial for predicting its complete biological effect. nih.gov Off-target binding is a major cause of unforeseen side effects and drug development failure. nih.govcreative-biolabs.com
Future investigations should include:
Broad Protease Panel Screening: The selectivity of BAY-85-8501 should be systematically evaluated against a wide panel of human proteases, particularly other serine proteases like proteinase 3 (PR3), cathepsin G, chymase, and caspases, as well as cysteine proteases and matrix metalloproteinases (MMPs). nih.govnovartis.com Computational docking and experimental assays can predict and confirm potential off-target interactions. nih.gov
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics technique that uses active site-directed probes to assess the functional state of entire enzyme families within complex biological samples, including living cells. novartis.comnih.govtandfonline.com Applying ABPP can provide an unbiased, in-situ profile of the enzymes inhibited by BAY-85-8501 in a cellular context, revealing off-targets that might be missed by conventional in vitro assays.
Species-Specific Selectivity: As preclinical studies often use animal models, it is important to characterize the compound's affinity for elastases from different species. BAY-85-8501 is known to inhibit mouse neutrophil elastase (MNE) with reduced potency and has no effect on porcine pancreatic elastase (PPE). medchemexpress.com A detailed comparison can help in the proper interpretation of animal model data. nih.gov
| Enzyme | Source | Inhibitory Potency (Ki or IC50) |
|---|---|---|
| Human Neutrophil Elastase (HNE) | Human | IC50: 65 pM (Ki: 0.08 nM) |
| Mouse Neutrophil Elastase (MNE) | Mouse | Ki: 6 nM |
| Porcine Pancreatic Elastase (PPE) | Porcine | No effect |
Data sourced from MedChemExpress. medchemexpress.com
Integration of Omics Data for Mechanistic Understanding of this compound Effects
To move beyond a single-target mechanism, future research should leverage systems biology approaches. The integration of multi-omics data (e.g., transcriptomics, proteomics, metabolomics) can provide a holistic view of the cellular and systemic response to BAY-85-8501 treatment. nygen.ionashbio.comspringernature.comomicstutorials.com This approach is critical for understanding the compound's full mechanism of action, identifying biomarkers, and potentially stratifying patient populations. nashbio.com
Future research directions include:
Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in relevant cell types (e.g., neutrophils, bronchial epithelial cells) or tissues treated with BAY-85-8501 can reveal the downstream signaling cascades and biological pathways modulated by HNE inhibition. This can uncover previously unknown effects on inflammation, cell proliferation, apoptosis, and tissue repair.
Metabolomic Analysis: Studying the changes in the metabolic profile of cells or biofluids following treatment can provide insights into the functional consequences of HNE inhibition and identify metabolic pathways that are impacted.
Biomarker Discovery: Integrated omics data can be mined to identify potential biomarkers that correlate with the pharmacological response to BAY-85-8501. Such biomarkers could be invaluable in clinical trials for monitoring target engagement, predicting efficacy, and identifying patients most likely to benefit from the therapy. nashbio.com
By systematically pursuing these future research directions, a comprehensive scientific understanding of this compound can be achieved, maximizing its potential as a therapeutic agent for inflammatory lung diseases.
Q & A
Q. What are the key pharmacological differences between BAY-85-8501 racemate and its enantiomers, and how should these guide experimental design?
- Methodological Answer : BAY-85-8501 is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the primary active form targeting Human Neutrophil Elastase (HNE) (IC₅₀: 65 pM). The (R)-enantiomer exhibits significantly lower activity . Researchers should:
- Compare enantiomer-specific activity : Use chiral separation techniques (e.g., chiral chromatography) to isolate enantiomers and perform dose-response assays.
- Include racemate controls : Assess whether racemate activity aligns with additive or synergistic effects of enantiomers.
- Monitor chiral interconversion : Validate enantiomer stability under experimental conditions (e.g., pH, temperature) using circular dichroism or HPLC .
Q. How can preclinical data from this compound studies inform the development of single-enantiomer formulations?
- Methodological Answer : Regulatory guidelines permit extrapolation of racemate data to enantiomers via "bridging studies":
- Pharmacokinetic/Pharmacodynamic (PK/PD) profiling : Compare AUC, Cmax, and receptor occupancy between racemate and isolated enantiomers in animal models.
- Toxicity overlap : Verify that enantiomer-specific toxicity profiles do not diverge significantly from racemate data.
- Chiral inversion analysis : Quantify interconversion rates using isotopic labeling or stereospecific assays .
Q. What experimental protocols are critical for ensuring reproducibility in racemate studies?
- Methodological Answer :
- Purity validation : Use NMR, mass spectrometry, and chiral HPLC to confirm racemate composition (≥95% purity) and enantiomer ratios .
- Standardized HNE assays : Adopt consistent enzyme sources (e.g., human neutrophils) and buffer conditions (pH 7.4, 37°C) to minimize variability in IC₅₀ measurements .
- Data transparency : Report raw data, including negative controls (e.g., vehicle effects) and statistical power calculations, in supplementary materials .
Advanced Research Questions
Q. How should researchers resolve contradictions between racemate and enantiomer activity data in HNE inhibition studies?
- Methodological Answer : Discrepancies may arise from enantiomer interactions or assay artifacts:
- Binding kinetics analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure enantiomer binding rates (kon/koff) and compare with racemate data.
- Competitive inhibition assays : Test whether enantiomers compete for the same binding site via co-incubation experiments .
- Molecular dynamics simulations : Model HNE-enantiomer interactions to identify steric or electronic differences affecting activity .
Q. What strategies are effective for isolating enantiomers from this compound, and how do resolution methods impact downstream applications?
- Methodological Answer :
- Crystallization : Utilize diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives). Monitor crystal morphology via X-ray diffraction .
- Chromatographic resolution : Optimize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phase gradients tailored to enantiomer polarity .
- Biological resolution : Screen hydrolases or oxidoreductases for enantioselective activity .
Q. How can racemate data be leveraged to predict enantiomer efficacy in novel therapeutic indications?
- Methodological Answer :
- Cross-indication extrapolation : If racemate efficacy is established in one disease (e.g., COPD), validate enantiomer activity in related models (e.g., acute lung injury) using transcriptomic or proteomic biomarkers .
- Dose-adjustment modeling : Apply allometric scaling to adjust enantiomer doses based on racemate PK/PD data, accounting for species-specific metabolic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
